molecular formula C24H24ClN3O3S B2864751 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177711-60-2

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2864751
CAS No.: 1177711-60-2
M. Wt: 469.98
InChI Key: ZTCUSHBSYQSOQF-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetylbenzamido group, and a benzyl substituent

Scientific Research Applications

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.

    Biological Research: This compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. It may also be of interest to explore its mechanism of action and potential pharmacological effects .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases .

Mode of Action

The compound interacts with its target, GRK2, by binding to the active site of the enzyme . This binding inhibits the kinase activity of GRK2, preventing it from phosphorylating GPCRs . As a result, the signaling pathways activated by these GPCRs are modulated .

Biochemical Pathways

The inhibition of GRK2 affects several biochemical pathways. GRK2 is known to regulate a variety of GPCRs, including those involved in cardiovascular function, inflammation, and pain perception . By inhibiting GRK2, this compound can potentially modulate these pathways and their downstream effects .

Pharmacokinetics

The compound’s pharmacokinetic properties would also be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of this compound’s action would be the modulation of signaling pathways controlled by GPCRs. This could result in changes in cellular responses to external signals, potentially leading to therapeutic effects depending on the specific GPCRs and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with GRK2 . Additionally, the presence of other molecules in the cellular environment, such as other proteins or drug molecules, could potentially influence the compound’s efficacy by competing for binding to GRK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Acetylation: The acetylbenzamido group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Final Coupling and Hydrochloride Formation: The final coupling step involves the reaction of the intermediate with the appropriate amine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.

    Ticlopidine: Similar in structure and function to clopidogrel, used to reduce the risk of stroke.

    Prasugrel: A more potent thienopyridine derivative used in the prevention of thrombotic cardiovascular events.

Uniqueness

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to its specific structural features, such as the acetylbenzamido group and the benzyl substituent, which may confer distinct biological activities and pharmacological properties compared to other thienopyridine derivatives.

Properties

IUPAC Name

2-[(4-acetylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-15(28)17-7-9-18(10-8-17)23(30)26-24-21(22(25)29)19-11-12-27(14-20(19)31-24)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUSHBSYQSOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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